Z-3-Methylpent-2-en-1,5-dioic acid

Thermodynamic Stability Molecular Modeling Isomerization Kinetics

Z-3-Methylpent-2-en-1,5-dioic acid (also known as (Z)-3-methylglutaconic acid) is the thermodynamically more stable cis‑isomer of the branched‑chain unsaturated dicarboxylic acid 3‑methylpent‑2‑enedioic acid. It serves as the free‑acid counterpart of the CoA thioester intermediate in the mitochondrial leucine degradation pathway and participates in the mevalonate shunt linking isoprenoid metabolism with acetyl‑CoA homeostasis.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 15649-56-6
Cat. No. B1224893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-3-Methylpent-2-en-1,5-dioic acid
CAS15649-56-6
Synonyms3-methylglutaconic acid
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)CC(=O)O
InChIInChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2-
InChIKeyWKRBKYFIJPGYQC-RQOWECAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-3-Methylpent-2-en-1,5-dioic Acid (CAS 15649-56-6): Definition, Metabolic Role, and Isomeric Identity


Z-3-Methylpent-2-en-1,5-dioic acid (also known as (Z)-3-methylglutaconic acid) is the thermodynamically more stable cis‑isomer of the branched‑chain unsaturated dicarboxylic acid 3‑methylpent‑2‑enedioic acid [1]. It serves as the free‑acid counterpart of the CoA thioester intermediate in the mitochondrial leucine degradation pathway and participates in the mevalonate shunt linking isoprenoid metabolism with acetyl‑CoA homeostasis [2]. The compound is chemically defined by a C6 backbone bearing a methyl substituent at position 3 and a Z‑configured double bond at C2–C3, which confers distinct physicochemical and biological properties relative to its E isomer and saturated analogs.

Why In‑Class Substitution of Z-3-Methylpent-2-en-1,5-dioic Acid (CAS 15649-56-6) Compromises Analytical and Synthetic Outcomes


Although the E isomer (CAS 5746‑90‑7), saturated 3‑methylglutaric acid, and glutaconic acid share the same C6‑dicarboxylic acid scaffold, they cannot serve as drop‑in replacements for Z‑3‑methylpent‑2‑en‑1,5‑dioic acid. The Z‑isomer is thermodynamically favored by 4 kJ mol⁻¹ over the E‑isomer and undergoes markedly less thermal isomerization under physiological conditions [1]. In gas‑chromatographic systems the di‑TMS derivatives of the two isomers are baseline‑resolved (RI = 1444 for Z vs RI = 1485 for E), meaning that an E‑isomer‑containing mixture will report a false‑positive second peak in quantitative diagnostic assays [2]. Furthermore, the Z‑isomer exhibits a unique reactivity with acetyl chloride or thionyl chloride, yielding the cyclic anhydride, whereas the E‑isomer forms 6‑chloro‑4‑methylpyran‑2‑one, demonstrating that the two isomers enter divergent synthetic manifolds [3]. These three independent lines of evidence—thermodynamic, analytical, and chemical—demonstrate that isomer identity is not interchangeable.

Quantitative Differentiation Evidence for Z-3-Methylpent-2-en-1,5-dioic Acid (CAS 15649-56-6)


Thermodynamic Stability Advantage of the Z-Isomer Over the E-Isomer

Molecular modeling and incubation experiments demonstrate that Z-3-methylpent-2-en-1,5-dioic acid is energetically more stable than its E counterpart [1]. The cis‑configured Z‑isomer possesses a minimized energy 4 kJ mol⁻¹ lower than the trans‑configured E‑isomer, and when incubated at 37 °C the Z‑isomer undergoes substantially less isomerization than the E‑isomer under identical conditions [1].

Thermodynamic Stability Molecular Modeling Isomerization Kinetics

GC‑MS Retention Index Differentiation for Unambiguous Isomer Identification

As their di‑trimethylsilyl ester derivatives, the Z‑ and E‑isomers of 3‑methylpent‑2‑enedioic acid are fully resolved by gas chromatography with retention indices RI = 1444 and RI = 1485, respectively [1]. This 41‑unit difference enables unequivocal identification and quantification of each isomer in complex biological matrices.

GC‑MS Retention Index Clinical Diagnostics

Divergent Chemoselectivity with Acetyl Chloride or Thionyl Chloride

Treatment of Z-3-methylpent-2-en-1,5-dioic acid with acetyl chloride or thionyl chloride exclusively yields the cyclic anhydride, whereas the E‑isomer under identical conditions forms 6‑chloro‑4‑methylpyran‑2‑one [1]. This divergent reactivity arises from the geometric predisposition of the Z‑configured carboxyl groups to undergo intramolecular cyclization, a pathway that is sterically disfavored for the E‑isomer.

Chemical Reactivity Stereospecific Derivatization Synthetic Route Design

Single-Isomer Purity Specification Guarantees Isomeric Identity

Commercially, Z-3-methylpent-2-en-1,5-dioic acid is available under CAS 15649‑56‑6 at a certified purity of 98% (HPLC) as the single Z‑isomer . In contrast, many suppliers offer only an E/Z mixture (≥98% total purity but unspecified isomer ratio) or the E‑isomer alone (≥97%) [REFS-1, REFS-2]. The specific CAS registry number linked to the Z‑configuration provides an auditable chain of identity from procurement through experimental workflow.

Purity Specification Isomeric Purity Single-Isomer Procurement

Natural Product Provenance Establishes Authentic Biomarker Identity

Z-3-Methylpent-2-en-1,5-dioic acid has been isolated and structurally confirmed as a natural product from the fungus Cephalosporium aphidicola, alongside cephalosporolide G and diplodialide B [1]. It has also been identified in secondary metabolite extracts of Rhizoctonia solani and the marine‑derived fungus Gamszarea microspora, where the Z‑isomer co‑occurs with, but is distinct from, the E‑isomer [REFS-2, REFS-3]. This natural provenance differentiates the compound from purely synthetic isomers lacking authentic biosynthetic context.

Natural Product Fungal Secondary Metabolite Biomarker Authentication

Best Application Scenarios for Z-3-Methylpent-2-en-1,5-dioic Acid (CAS 15649-56-6)


Clinical Diagnostic Reference Standard for 3-Methylglutaconic Aciduria

The well‑defined GC‑MS retention index of the Z‑isomer (RI = 1444) and its verified single‑isomer purity (98%) make CAS 15649‑56‑6 the definitive calibration standard for quantifying urinary 3‑methylglutaconic acid in suspected inborn errors of metabolism [REFS-1, REFS-2]. Its thermodynamic stability ensures that standard solutions do not undergo configurational drift during benchtop handling at physiological temperature, preserving assay linearity and accuracy [1].

Stereospecific Synthetic Intermediate for Anhydride‑Based Chemistry

The Z‑isomer's unique ability to form a cyclic anhydride upon treatment with acetyl chloride or thionyl chloride—while the E‑isomer generates a chloropyranone—enables synthetic chemists to design routes that exploit this chemoselectivity [3]. Procuring the single Z‑isomer guarantees that the anhydride pathway is the exclusive reaction outcome, eliminating purification bottlenecks caused by divergent by‑product formation.

Natural Product Biomarker Authentication and Metabolomics Profiling

Because the Z‑isomer has been unambiguously identified as a fungal metabolite of Cephalosporium aphidicola and other species, it serves as an authentic natural product standard for metabolomics libraries and biosynthetic pathway elucidation [4]. Using CAS 15649‑56‑6 rather than an E/Z mixture ensures that chromatographic peak assignments in fungal extract profiles correspond to the naturally occurring diastereomer.

Isomerically Pure Substrate for In‑Vitro Enzyme and Protein‑Acylation Studies

Recent evidence demonstrates that the CoA thioester of the Z‑isomer is a key intermediate in non‑enzymatic protein acylation events linked to mitochondrial dysfunction [1]. The solid thermodynamic evidence for Z‑isomer stability (4 kJ mol⁻¹ lower energy) and slower isomerization kinetics at 37 °C makes the single‑isomer compound the appropriate substrate for in‑vitro reconstitution assays where configurational fidelity must be maintained throughout the incubation period [1].

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